4-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine family, characterized by the presence of an iodine atom at the 4-position and a methoxy group at the 6-position of the pyrrole ring. This compound has gained attention in medicinal chemistry due to its structural features that may confer unique biological activities. The molecular formula for 4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is C₈H₈N₂O, with a molecular weight of approximately 164.16 g/mol.
The chemical reactivity of 4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine can be attributed to its functional groups. The iodine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo demethylation or serve as a leaving group under specific conditions. Key reactions include:
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit significant biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). For instance, derivatives similar to 4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Specific studies have reported that related compounds exhibit IC₅₀ values in the nanomolar range against FGFRs, suggesting their potential as therapeutic agents in oncology .
The synthesis of 4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods:
4-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine and its derivatives are primarily studied for their potential applications in:
Interaction studies involving 4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine focus on its binding affinity to FGFRs and other molecular targets. In vitro assays demonstrate its capacity to inhibit cellular pathways associated with tumor growth and metastasis. Additionally, studies utilizing molecular docking simulations provide insights into the binding modes and affinities of this compound with various biological targets.
Several compounds share structural similarities with 4-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine. These include:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | Fluorine substitution at position 4 | FGFR inhibitor |
4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | Chlorine substitution at position 4 | Anticancer properties |
3-Iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | Iodine substitution at position 3 | Potential FGFR inhibition |
The unique combination of iodine and methoxy groups in this compound distinguishes it from other derivatives. The presence of iodine enhances reactivity and may influence pharmacokinetic properties such as solubility and bioavailability. This compound's specific interactions with biological targets may offer distinct advantages in therapeutic applications compared to its analogs.